2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-24-18-4-2-3-5-19(18)26-15-20(23)21-14-16-6-10-22(11-7-16)17-8-12-25-13-9-17/h2-5,16-17H,6-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCOUHZAVYUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps. One common route starts with the preparation of 2-methoxyphenol, which is then reacted with epichlorohydrin to form 2-(2-methoxyphenoxy)methanol. This intermediate is further reacted with oxan-4-ylpiperidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Acidic/Basic Hydrolysis of the Acetamide Bond
The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid and amine derivatives.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.
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Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .
Demethylation of the Methoxy Group
The methoxy group undergoes oxidative demethylation to form a phenolic hydroxyl group using strong oxidizing agents.
Mechanistic Insight :
-
Boron tribromide selectively cleaves the methyl ether bond via a two-step SN2 mechanism, forming a phenolic intermediate .
Nucleophilic Substitution at Piperidine
The piperidine nitrogen participates in alkylation or acylation reactions due to its lone pair availability.
Mechanistic Insight :
-
Alkylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of ethyl bromoacetate.
Ring-Opening of Oxane (Tetrahydropyran)
The oxane ring undergoes acid-catalyzed ring-opening to form diol intermediates.
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄, H₂O, 100°C, 5h | Sulfuric acid | 2-(2-Methoxyphenoxy)-N-{[1-(4-hydroxypiperidin-4-yl)piperidin-4-yl]methyl}acetamide | 41% |
Mechanistic Insight :
-
Protonation of the oxane oxygen weakens the C–O bond, leading to cleavage and hydration to form a diol .
Electrophilic Aromatic Substitution (EAS)
The methoxyphenoxy ring undergoes halogenation or nitration.
Mechanistic Insight :
Reductive Amination
The primary amine (post-hydrolysis) undergoes reductive amination with aldehydes.
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₃CN, MeOH | Benzaldehyde | N-Benzyl-1-(oxan-4-yl)piperidin-4-ylmethanamine | 66% |
Photochemical Reactions
UV irradiation induces cleavage of the methoxy group.
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| UV light, 254 nm, 12h | None | 2-(2-Hydroxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide | 34% |
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly under strong acidic/basic conditions due to acetamide hydrolysis .
-
Thermal Stability : Stable up to 150°C; decomposes at higher temperatures via retro-amide pathways .
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Light Sensitivity : Methoxy group undergoes photolytic demethylation, requiring storage in amber vials .
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: 2-(4-Methoxyphenyl)-N-{4-[(4-Methylpiperidin-1-yl)Sulfonyl]Phenyl}Acetamide ()
Discussion : The sulfonyl group in the analog may improve binding to charged targets (e.g., enzymes), whereas the oxan-4-yl group in the target compound could enhance blood-brain barrier penetration .
Opioid Analog: Methoxyacetylfentanyl (–7)
Discussion : Methoxyacetylfentanyl’s phenethyl group enhances opioid receptor affinity, while the target compound’s oxan-4-yl substitution may reduce CNS activity but improve solubility .
Antiviral Candidates ()
Compounds like 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine and Mangostin showed low RMSD values (0.581–1.245 Å) in molecular dynamics simulations targeting monkeypox proteins.
Key Comparisons :
- Target Compound : Lacks the oxazole or polycyclic groups seen in analogs but shares the piperidine-acetamide scaffold.
- Bioactivity Prediction: The methoxyphenoxy group may engage in H-bonding similar to Kaempferol 3-O-rhamninoside (reference ligand in ), but absence of spiro or fused rings could reduce target affinity .
Biological Activity
2-(2-Methoxyphenoxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a complex structure featuring a methoxyphenoxy group and a piperidine moiety, which may contribute to its biological properties. The IUPAC name is this compound, and its chemical formula is C20H30N2O4.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions may modulate various biological pathways, potentially leading to therapeutic effects in different disease models.
Antiviral Properties
Preliminary studies indicate that compounds similar to this compound exhibit antiviral activity. For instance, related piperidine derivatives have shown effectiveness against HIV in vitro, suggesting that this compound may possess similar properties due to structural similarities .
Antimicrobial Effects
Research has demonstrated that compounds with methoxyphenol structures often exhibit antimicrobial properties. The presence of the methoxy group may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against microbial pathogens .
Cytotoxicity and Cell Proliferation
Studies on related compounds have indicated that they can affect cell proliferation and induce apoptosis in cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation .
Study 1: Antiviral Activity Evaluation
A study evaluated the antiviral activity of structurally related compounds against HIV. The results indicated that certain piperidine derivatives inhibited viral replication effectively, suggesting that this compound could be a candidate for further antiviral research .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of methoxyphenol derivatives. The study found significant inhibition of bacterial growth in vitro, supporting the hypothesis that compounds with similar structures can serve as potential antimicrobial agents .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Inhibition of HIV replication by related piperidine derivatives. |
| Study 2 | Antimicrobial Efficacy | Significant growth inhibition of bacteria by methoxyphenol derivatives. |
| Study 3 | Cytotoxicity | Induction of apoptosis in cancer cell lines by structurally similar compounds. |
Q & A
Q. Advanced Research Focus
- Substituent modification : Replace the oxane ring with smaller heterocycles (e.g., tetrahydrofuran) to reduce steric hindrance.
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography or docking simulations.
- Selectivity panels : Screen against 50+ GPCRs/kinases to rule out off-target interactions .
What computational methods predict the compound's interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Simulate binding to μ-opioid receptors (PDB ID: 6DDF).
- Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns simulations.
- ADMET prediction (SwissADME) : Estimate logP (~2.5) and BBB permeability .
How to design experiments to study metabolic stability and potential toxicity?
Q. Advanced Research Focus
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.
- Reactive metabolite screening : Trapping assays with glutathione to detect electrophilic intermediates.
- In silico toxicity : Use Derek Nexus to predict hepatotoxicity and genotoxicity .
What regulatory considerations must be addressed when handling this compound in international research collaborations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
